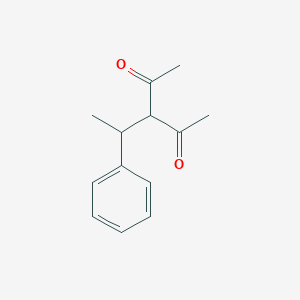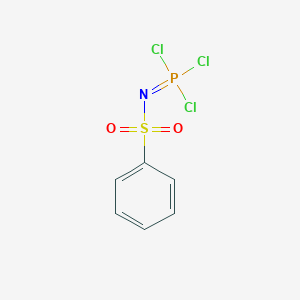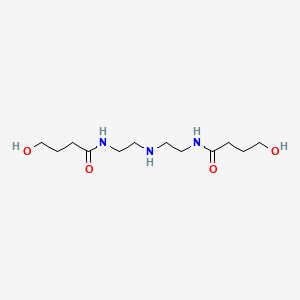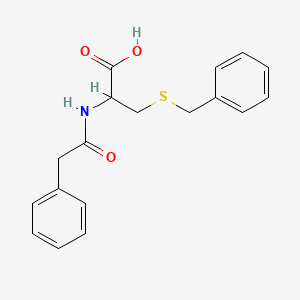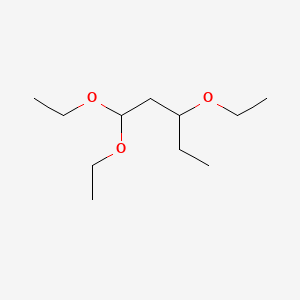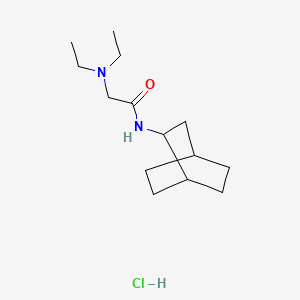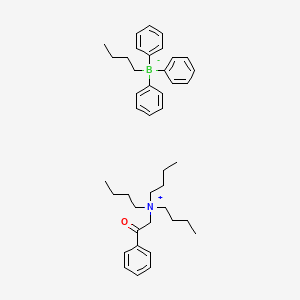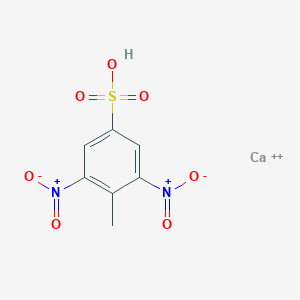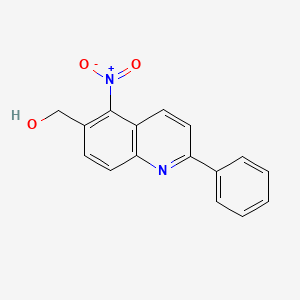
6-Hydroxymethyl-5-nitro-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxymethyl-5-nitro-2-phenylquinoline is a chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.283 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymethyl-5-nitro-2-phenylquinoline typically involves the nitration of 2-phenylquinoline followed by the introduction of a hydroxymethyl group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxymethylation is usually achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxymethyl-5-nitro-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Various electrophiles, such as halogens or alkyl groups, in the presence of catalysts or under specific temperature conditions.
Major Products Formed
Oxidation: Formation of 6-carboxy-5-nitro-2-phenylquinoline.
Reduction: Formation of 6-hydroxymethyl-5-amino-2-phenylquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
6-Hydroxymethyl-5-nitro-2-phenylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Hydroxymethyl-5-nitro-2-phenylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
6-Hydroxymethyl-5-nitro-2-phenylquinoline can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the nitro and hydroxymethyl groups, resulting in different chemical and biological properties.
5-Nitroquinoline: Contains a nitro group but lacks the phenyl and hydroxymethyl groups, leading to different reactivity and applications.
6-Hydroxymethylquinoline:
The presence of both the nitro and hydroxymethyl groups in this compound makes it unique and provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
CAS No. |
1018785-17-5 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(5-nitro-2-phenylquinolin-6-yl)methanol |
InChI |
InChI=1S/C16H12N2O3/c19-10-12-6-8-15-13(16(12)18(20)21)7-9-14(17-15)11-4-2-1-3-5-11/h1-9,19H,10H2 |
InChI Key |
LYSYVQCSDCTILU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(C=C3)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



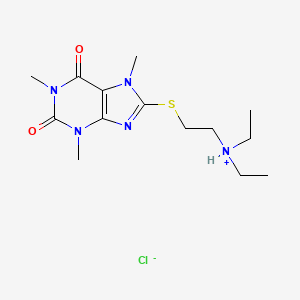

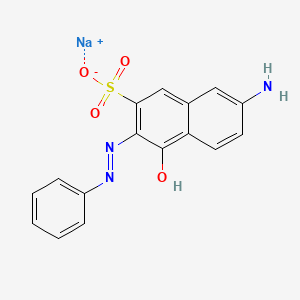
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
